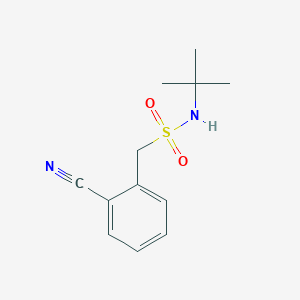

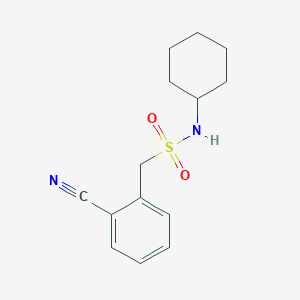

1-(4-氰基苯基)-N-环己基甲磺酰胺

描述

The compound “1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide” is a complex organic molecule. It contains a cyanophenyl group (a phenyl ring with a cyano group), a cyclohexyl group (a six-membered carbon ring), and a methanesulfonamide group (a sulfur-containing group commonly found in various drugs) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or addition reactions . The exact method would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the cyclohexyl group would add a degree of cyclicity .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the cyanophenyl group could make it reactive towards nucleophiles, while the sulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学研究应用

合成与表征

1-(4-氰基苯基)-N-环己基甲磺酰胺和相关化合物通常被合成和表征,以探索它们在科学各个领域的潜在应用,特别是在有机化学和材料科学中。这些化合物通常通过涉及磺酰氯、胺和其他试剂的反应来合成,并且它们的结构使用核磁共振和质谱等光谱方法来确认。例如,具有类似磺酰胺官能团的乙烯基砜和乙烯基磺酰胺的合成涉及从相应的醇和胺开始的脱水合成技术,使用像 MeSO2Cl/有机碱这样的体系。这个过程突出了含有磺酰胺基团的化合物的化学多功能性和反应性,使其在合成有机化学中对于在各种加成和电环化反应中生成活性剂很有价值 (哈尔科夫大学化学系列公报,2020)。

催化和对映选择性反应

磺酰胺,包括类似于 1-(4-氰基苯基)-N-环己基甲磺酰胺的磺酰胺,用于催化和对映选择性反应。这些反应在手性分子的合成中至关重要,手性分子在制药工业中对于创造具有特定活性的药物至关重要。例如,基于樟脑磺酸的手性离子液体与磺酰胺密切相关,已被制备出来,并显示出有效促进 L-脯氨酸催化的醛醇反应,在水和有机溶剂中均表现出良好的化学选择性。此类反应对于合成具有高对映选择性的化合物至关重要,这对于药物和其他生物活性分子的开发至关重要 (瑞士化学纪事,2008)。

材料科学和聚合物合成

具有磺酰胺基团的化合物,例如 1-(4-氰基苯基)-N-环己基甲磺酰胺,在材料科学中也很重要,特别是在聚合物的合成中。这些聚合物可以表现出独特的性质,如在常见溶剂中的溶解性、耐酸碱性和对特定微生物的生物活性,使其适用于各种应用,包括生物医学设备、涂层和具有抗菌性能的材料。例如,由双(4-羟基苯基)环己烷和具有二苯甲烷-4,4-二磺酰氯的相关化合物合成的卡多聚磺酸盐已被研究其结构性质、溶解性和生物活性,突出了含磺酰胺化合物的在先进材料合成中的潜在用途 (欧洲聚合物杂志,1999)。

作用机制

Target of Action

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide is a complex chemical compound that interacts with specific biological targets. Aromatase and sulfatase are key enzymes involved in the biosynthesis of estrogens, which play crucial roles in various physiological processes .

Mode of Action

The compound interacts with its targets, aromatase and sulfatase, by binding to their active sites and inhibiting their activity . This inhibition disrupts the normal biosynthesis of estrogens, leading to alterations in the physiological processes that depend on these hormones .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in the biosynthesis of estrogens . By inhibiting aromatase and sulfatase, the compound disrupts the conversion of androgens to estrogens and the hydrolysis of steroid sulfates to estrogens, respectively . The downstream effects of this disruption can vary widely, depending on the specific physiological processes that rely on estrogens.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal estrogen biosynthesis . This disruption can lead to a variety of effects, depending on the specific cells and tissues involved. In some cases, it may result in the inhibition of cell proliferation and growth, particularly in cells that are sensitive to estrogen levels .

安全和危害

属性

IUPAC Name |

1-(4-cyanophenyl)-N-cyclohexylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h6-9,14,16H,1-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSGBOGOGNQWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

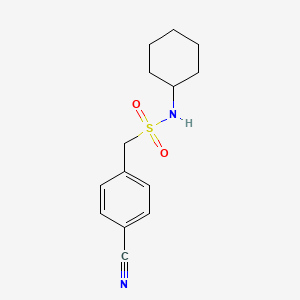

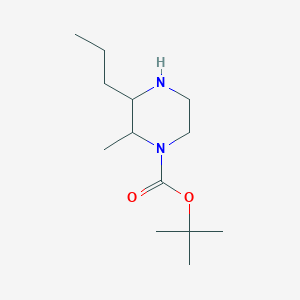

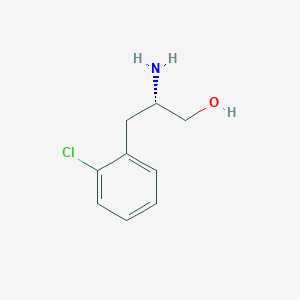

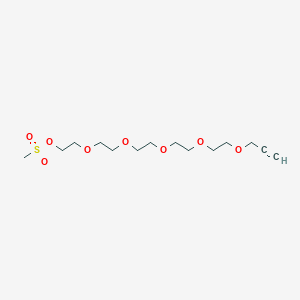

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)

![5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3075789.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2-methoxybenzamide](/img/structure/B3075801.png)

![[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride](/img/structure/B3075813.png)